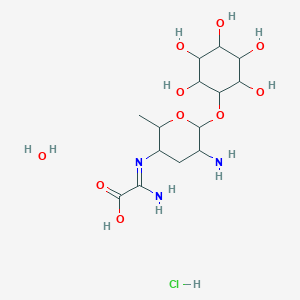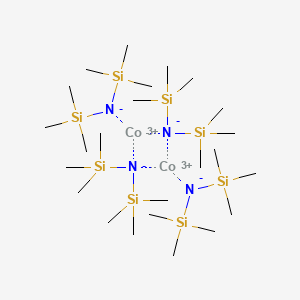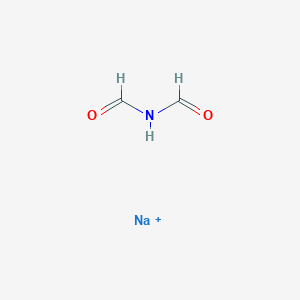
Quercetin 3-O-rhamnoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quercetin 3-O-rhamnoside, also known as quercitrin, is a naturally occurring flavonoid glycoside. It is formed from the flavonoid quercetin and the deoxy sugar rhamnose. This compound is widely distributed in the plant kingdom and is known for its potent antioxidant, anti-inflammatory, and neuroprotective properties . This compound is found in various fruits, vegetables, and medicinal plants, contributing to their health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quercetin 3-O-rhamnoside typically involves the glycosylation of quercetin with rhamnose. One common method is the use of glycosyl donors such as rhamnosyl bromide in the presence of a catalyst like silver carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound often employs extraction from natural sources. For instance, microwave-assisted extraction (MAE) from plants like Piliostigma thonningii has been optimized for high yield and quality. The optimal conditions include an extraction time of 69 seconds, an irradiation power of 380 watts, and a solid-liquid ratio of 1:10 (w/v) using ethanol as the solvent .
Chemical Reactions Analysis
Types of Reactions: Quercetin 3-O-rhamnoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quercetin and other oxidation products.
Hydrolysis: The glycosidic bond can be hydrolyzed by enzymes like quercitrinase, yielding quercetin and rhamnose.
Reduction: It can participate in reduction reactions, although less commonly studied.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or enzymatic conditions are typically used for hydrolysis.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed:
Oxidation: Quercetin and various oxidation by-products.
Hydrolysis: Quercetin and rhamnose.
Scientific Research Applications
Quercetin 3-O-rhamnoside has a wide range of applications in scientific research:
Chemistry: It is used as a standard for studying flavonoid glycosides and their properties.
Industry: It is used in the food and cosmetic industries for its antioxidant properties.
Mechanism of Action
Quercetin 3-O-rhamnoside is similar to other flavonoid glycosides but has unique properties:
Quercetin 3-O-glucoside (Isoquercitrin): Both compounds exhibit antioxidant activity, but isoquercitrin has higher electron-transfer and Fe2±chelating abilities.
Rutin (Quercetin 3-O-rutinoside): Rutin has similar antioxidant properties but differs in its glycosidic linkage and sugar moiety.
Luteolin and Apigenin Glycosides: These compounds share anti-inflammatory and antioxidant properties but differ in their specific molecular targets and pathways.
Comparison with Similar Compounds
- Quercetin 3-O-glucoside (Isoquercitrin)
- Rutin (Quercetin 3-O-rutinoside)
- Luteolin Glycosides (e.g., Orientin, Isoorientin)
- Apigenin Glycosides (e.g., Vitexin, Isovitexin)
Quercetin 3-O-rhamnoside stands out due to its specific glycosidic linkage and the presence of rhamnose, which influences its bioavailability and biological activity.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGUCUVFOIWWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871736 |
Source


|
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
522-12-3 |
Source


|
| Record name | quercitrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13391668.png)
![3-[N-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B13391672.png)
![2-[2-(2-Acetamidopropanoylamino)propanoylamino]propanoic acid](/img/structure/B13391673.png)


![(3Z)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one](/img/structure/B13391688.png)

![2-[[2-[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B13391700.png)



![2-(Hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2-methoxyphenoxy]oxane-3,4,5-triol](/img/structure/B13391725.png)
